molecular formula C24H32N2O2S2 B12027436 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one CAS No. 611185-65-0

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one

Cat. No.: B12027436
CAS No.: 611185-65-0
M. Wt: 444.7 g/mol
InChI Key: MDPWMEYXVSTYLH-MRCUWXFGSA-N
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Description

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the class of indolinone derivatives This compound is characterized by its unique structure, which includes an indolinone moiety linked to a thioxothiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the condensation of 1-heptyl-2-oxoindoline-3-carbaldehyde with 3-hexyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted indolinone and thioxothiazolidinone derivatives.

Scientific Research Applications

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indolinone and thioxothiazolidinone moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
  • 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one

Uniqueness

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the heptyl and hexyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

611185-65-0

Molecular Formula

C24H32N2O2S2

Molecular Weight

444.7 g/mol

IUPAC Name

(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H32N2O2S2/c1-3-5-7-9-13-16-25-19-15-11-10-14-18(19)20(22(25)27)21-23(28)26(24(29)30-21)17-12-8-6-4-2/h10-11,14-15H,3-9,12-13,16-17H2,1-2H3/b21-20-

InChI Key

MDPWMEYXVSTYLH-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCC)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC)C1=O

Origin of Product

United States

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